molecular formula C7H14FNO B1471715 (S)-1-(3-Fluoropropyl)pyrrolidin-3-ol CAS No. 1568038-48-1

(S)-1-(3-Fluoropropyl)pyrrolidin-3-ol

Cat. No. B1471715
CAS RN: 1568038-48-1
M. Wt: 147.19 g/mol
InChI Key: FQSJNYSAZLPSBQ-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-(3-Fluoropropyl)pyrrolidin-3-ol, also known as FPOP, is a chemical compound that has been widely used in scientific research. It is a derivative of pyrrolidine and has a fluorine atom attached to the propyl group. FPOP has been studied extensively due to its unique properties, which make it an attractive tool for investigating protein structure and function.

Mechanism of Action

(S)-1-(3-Fluoropropyl)pyrrolidin-3-ol works by reacting with amino acid residues within a protein. The fluorine atom on the propyl group of (S)-1-(3-Fluoropropyl)pyrrolidin-3-ol is highly reactive and can form covalent bonds with amino acid residues such as tyrosine, histidine, and cysteine. This covalent modification can provide information about the structure and dynamics of the protein.
Biochemical and Physiological Effects:
(S)-1-(3-Fluoropropyl)pyrrolidin-3-ol has no known biochemical or physiological effects on living organisms. It is a non-toxic compound and is generally considered safe to handle in the laboratory.

Advantages and Limitations for Lab Experiments

One of the main advantages of (S)-1-(3-Fluoropropyl)pyrrolidin-3-ol is its ability to selectively modify amino acid residues within a protein. This allows researchers to study specific regions of a protein and gain insight into its structure and function. (S)-1-(3-Fluoropropyl)pyrrolidin-3-ol is also relatively easy to use and does not require specialized equipment.
One limitation of (S)-1-(3-Fluoropropyl)pyrrolidin-3-ol is that it can only modify amino acid residues that are accessible to the solvent. This means that some regions of a protein may not be amenable to (S)-1-(3-Fluoropropyl)pyrrolidin-3-ol modification. Additionally, (S)-1-(3-Fluoropropyl)pyrrolidin-3-ol can only provide information about protein structure and dynamics at a single time point, so researchers may need to use other techniques to study changes over time.

Future Directions

There are many potential future directions for research involving (S)-1-(3-Fluoropropyl)pyrrolidin-3-ol. One area of interest is the development of new methods for using (S)-1-(3-Fluoropropyl)pyrrolidin-3-ol to study protein structure and function. Researchers are also exploring the use of (S)-1-(3-Fluoropropyl)pyrrolidin-3-ol in combination with other techniques, such as mass spectrometry, to gain a more comprehensive understanding of protein structure and dynamics.
Another area of interest is the use of (S)-1-(3-Fluoropropyl)pyrrolidin-3-ol in drug discovery. (S)-1-(3-Fluoropropyl)pyrrolidin-3-ol can be used to screen potential drug candidates for their ability to bind to specific regions of a protein, which could help accelerate the drug discovery process.
Overall, (S)-1-(3-Fluoropropyl)pyrrolidin-3-ol is a valuable tool for investigating protein structure and function, and its potential applications in scientific research are numerous.

Scientific Research Applications

(S)-1-(3-Fluoropropyl)pyrrolidin-3-ol has been used in a variety of scientific research applications, particularly in the field of protein structure and function. It is used to probe protein structure and dynamics by covalently modifying amino acid residues within the protein. (S)-1-(3-Fluoropropyl)pyrrolidin-3-ol is particularly useful for studying protein-protein interactions, protein folding, and conformational changes.

properties

IUPAC Name

(3S)-1-(3-fluoropropyl)pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14FNO/c8-3-1-4-9-5-2-7(10)6-9/h7,10H,1-6H2/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQSJNYSAZLPSBQ-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)CCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1O)CCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(3-Fluoropropyl)pyrrolidin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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